molecular formula C30H30N2O3S B11657945 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B11657945
M. Wt: 498.6 g/mol
InChI Key: CSLVEAJQHJMEKF-UHFFFAOYSA-N
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Description

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a carbazole moiety, a hydroxypropyl group, and a dimethylphenyl group, all connected to a sulfonamide backbone. The presence of these functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate through a cyclization reaction of appropriate precursors.

    Hydroxypropylation: The carbazole intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated carbazole with a sulfonamide precursor, such as 4-methylbenzenesulfonyl chloride, in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields carbonyl compounds, while reduction of the sulfonamide group produces amine derivatives.

Scientific Research Applications

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydroxypropyl group enhances solubility and bioavailability, while the sulfonamide group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-CHLOROPHENYL)METHANESULFONAMIDE
  • N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-PHENYLMETHANESULFONAMIDE

Uniqueness

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-(2,6-DIMETHYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H30N2O3S

Molecular Weight

498.6 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C30H30N2O3S/c1-21-15-17-25(18-16-21)36(34,35)32(30-22(2)9-8-10-23(30)3)20-24(33)19-31-28-13-6-4-11-26(28)27-12-5-7-14-29(27)31/h4-18,24,33H,19-20H2,1-3H3

InChI Key

CSLVEAJQHJMEKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=C(C=CC=C5C)C

Origin of Product

United States

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